molecular formula C16H18ClN3O4S B4066004 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide

Cat. No.: B4066004
M. Wt: 383.9 g/mol
InChI Key: GFGZBYHAQKOLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClN3O4S and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0706549 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), derived from similar reactants, has been synthesized and characterized. Its structure and electronic properties were studied using various techniques, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations. This research provides insights into the structural and electronic properties of such compounds (Murthy et al., 2018).

Versatility in Synthesis

  • Nitrobenzenesulfonamides have been noted for their versatility in the preparation of secondary amines and as protective groups for amines. Their ease of alkylation and smooth deprotection processes make them valuable in synthetic chemistry (Fukuyama et al., 1995).

Application in Hypoxic Cell Targeting

  • Some nitrobenzenesulfonamides have been prepared and evaluated as hypoxic cell selective cytotoxic agents. This highlights their potential use in targeting hypoxic cancer cells, although further in vivo studies are required (Saari et al., 1991).

Antimicrobial Activity

  • Newly synthesized sulfonamide derivatives have been studied for their antimicrobial properties. These studies provide insights into the potential of such compounds in combating microbial infections (Demircioğlu et al., 2018).

Cancer Cell Targeting

  • Certain sulfonamide derivatives have shown pro-apoptotic effects in cancer cells, indicating their potential in cancer treatment. These compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).

Applications in Organic Synthesis

  • N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents. Their use in water as a green solvent showcases their environmental compatibility and efficiency in organic synthesis (Ebrahimi et al., 2015).

Crystal Structure Studies

  • The crystal structure of related compounds has been determined, providing valuable information on molecular geometry and intermolecular interactions, crucial for understanding their chemical behavior (Bolger & Gourdon, 1995).

Properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-12-3-6-14(7-4-12)25(23,24)19-10-2-9-18-16-8-5-13(20(21)22)11-15(16)17/h3-8,11,18-19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGZBYHAQKOLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.